molecular formula C15H11BrN6O2 B2713252 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396748-67-6

2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2713252
CAS No.: 1396748-67-6
M. Wt: 387.197
InChI Key: CARRLKQYFACHBI-UHFFFAOYSA-N
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Description

2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11BrN6O2 and its molecular weight is 387.197. The purity is usually 95%.
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Scientific Research Applications

Nucleic Acid Binding Agents and Antitumor Properties

Compounds structurally related to 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide have been synthesized and evaluated for their nucleic acid binding capabilities and potential antitumor activities. For instance, the synthesis of dicationic diaryltriazines has demonstrated strong binding to DNA model sequences and inhibition of topoisomerase II from microbial sources, suggesting potential applications in cancer research and therapy (Spychała et al., 1994). Similarly, the study of antitumor imidazotetrazines has revealed the synthesis and chemistry of novel compounds with curative activity against leukemia, indicating their use as prodrug modifications for cancer treatment (Stevens et al., 1984).

Antiallergic and Cytoprotective Activity

Research into N-phenylbenzamido acid derivatives has uncovered potent antiallergic and cytoprotective activities, significantly higher than reference compounds. These findings highlight the potential of structurally similar compounds for the treatment of atopic allergic diseases and for providing mucosal protection (Makovec et al., 1992).

Novel Synthetic Routes and Chemical Properties

The exploration of new synthetic routes and the characterization of chemical properties form a cornerstone of research into compounds like this compound. Studies have detailed efficient synthetic pathways and the antimicrobial evaluation of related compounds, providing insights into their utility in organic synthesis and potential applications in developing new antimicrobial agents (Talupur et al., 2021).

G Protein-Coupled Receptor Agonists

Investigations into the structure-activity relationships of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have identified potent agonists of G protein-coupled receptor 35 (GPR35), which is implicated in pain, inflammatory, and metabolic diseases. This research opens avenues for developing new therapeutic agents targeting GPR35 (Wei et al., 2018).

Properties

IUPAC Name

2-[4-[(2-bromobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN6O2/c16-12-4-2-1-3-11(12)15(24)18-9-5-7-10(8-6-9)22-20-14(13(17)23)19-21-22/h1-8H,(H2,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARRLKQYFACHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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